molecular formula C23H25FN4O2 B3412305 N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide CAS No. 932291-83-3

N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide

Cat. No.: B3412305
CAS No.: 932291-83-3
M. Wt: 408.5 g/mol
InChI Key: KUKZHTCMQUDQQM-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide: is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the spirocyclic core, followed by the introduction of the acetamide and fluoro-methylphenyl groups. Common reagents used in these reactions include various amines, acyl chlorides, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound efficiently. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methylphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide
  • N-(3-bromo-4-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide
  • N-(3-iodo-4-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide

Uniqueness

N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN4O2/c1-15-3-6-17(7-4-15)21-22(30)27-23(26-21)9-11-28(12-10-23)14-20(29)25-18-8-5-16(2)19(24)13-18/h3-8,13H,9-12,14H2,1-2H3,(H,25,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKZHTCMQUDQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC(=C(C=C4)C)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide
Reactant of Route 2
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N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide
Reactant of Route 3
N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide
Reactant of Route 6
N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide

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